molecular formula C11H14O4S B14072058 (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate

Cat. No.: B14072058
M. Wt: 242.29 g/mol
InChI Key: ZXDKBHJTJJYXOT-UHFFFAOYSA-N
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Description

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is an organic compound that features a hydroxybutenyl group attached to a 4-methylbenzenesulfonate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-Hydroxybut-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent in anhydrous solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of (S)-1-Buten-3-one-1-yl 4-methylbenzenesulfonate.

    Reduction: Formation of (S)-1-Hydroxybutyl 4-methylbenzenesulfonate.

    Substitution: Formation of various substituted butenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzenesulfonate: A simpler analog with a methyl group instead of the hydroxybutenyl group.

    Ethyl benzenesulfonate: Contains an ethyl group in place of the hydroxybutenyl group.

    Propyl benzenesulfonate: Features a propyl group instead of the hydroxybutenyl group.

Uniqueness

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is unique due to the presence of both a hydroxybutenyl group and a 4-methylbenzenesulfonate moiety. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

1-hydroxybut-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O4S/c1-3-4-11(12)15-16(13,14)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3

InChI Key

ZXDKBHJTJJYXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CC=C)O

Origin of Product

United States

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